molecular formula C21H12N2O5 B11664896 5-nitro-2-[3-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione

5-nitro-2-[3-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11664896
M. Wt: 372.3 g/mol
InChI Key: PUZYABSUGQBYGV-UHFFFAOYSA-N
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Description

2-(3-Benzoylphenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoyl group, a nitro group, and an isoindole-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzoylphenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-benzoylphenylacetonitrile with a nitrating agent to introduce the nitro group. This is followed by cyclization to form the isoindole-dione structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. For instance, the coupling of aryl Grignard reagents with acyl chlorides in a bio-derived solvent like 2-methyltetrahydrofuran under mild conditions can be employed . This method allows for the safe and on-demand generation of the compound with high productivity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzoylphenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-Benzoylphenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C21H12N2O5

Molecular Weight

372.3 g/mol

IUPAC Name

2-(3-benzoylphenyl)-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C21H12N2O5/c24-19(13-5-2-1-3-6-13)14-7-4-8-15(11-14)22-20(25)17-10-9-16(23(27)28)12-18(17)21(22)26/h1-12H

InChI Key

PUZYABSUGQBYGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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